[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide
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Overview
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C19H25NO2·HBr and a molecular weight of 380.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide typically involves the reaction of 3,4-dimethoxyphenylethylamine with 4-ethylbenzyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating cellular responses and signaling cascades. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.
2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but with a methoxy group on the benzyl ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzyl ring may enhance its lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-ethylphenyl)methyl]ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOVZZKLBCBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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